molecular formula C16H21ClN2O4S B11238168 [7-Chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl](piperidin-1-yl)methanone

[7-Chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl](piperidin-1-yl)methanone

Cat. No.: B11238168
M. Wt: 372.9 g/mol
InChI Key: IHYQDRDJECNBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine is a synthetic organic compound. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

    Piperidine-1-carbonylation: The piperidine-1-carbonyl group can be introduced through acylation reactions using piperidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the benzoxazepine ring.

    Substitution: The chlorine atom at the 7th position can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the 7th position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine may be studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepine Derivatives: Other benzoxazepine derivatives may share similar structural features but differ in their substituents, leading to different biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring may have similar pharmacological properties.

    Sulfonyl Compounds: Compounds with sulfonyl groups may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C16H21ClN2O4S

Molecular Weight

372.9 g/mol

IUPAC Name

(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H21ClN2O4S/c1-24(21,22)19-10-7-15(16(20)18-8-3-2-4-9-18)23-14-6-5-12(17)11-13(14)19/h5-6,11,15H,2-4,7-10H2,1H3

InChI Key

IHYQDRDJECNBTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.